1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride
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Overview
Description
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C6H11N32ClH It is a salt form of 1-(1H-pyrazol-3-yl)propan-2-amine, which is a derivative of pyrazole
Preparation Methods
The synthesis of 1-(1H-pyrazol-3-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the propan-2-amine group.
Salt formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1H-Pyrazol-3-yl)ethan-2-amine: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
1-(1H-Pyrazol-3-yl)butan-2-amine: The longer alkyl chain in this compound can lead to differences in solubility and interaction with molecular targets.
1-(1H-Pyrazol-3-yl)methanamine: The absence of additional alkyl groups in this compound can result in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)4-6-2-3-8-9-6;;/h2-3,5H,4,7H2,1H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAHWDKGBLLMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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